molecular formula C10H11FO2S B1531859 (3R,4R)-4-[(4-fluorophenyl)sulfanyl]oxolan-3-ol CAS No. 2165590-70-3

(3R,4R)-4-[(4-fluorophenyl)sulfanyl]oxolan-3-ol

Cat. No.: B1531859
CAS No.: 2165590-70-3
M. Wt: 214.26 g/mol
InChI Key: LNOWOTNIWAPPAF-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-4-[(4-fluorophenyl)sulfanyl]oxolan-3-ol is a useful research compound. Its molecular formula is C10H11FO2S and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorinated Compounds in Scientific Research

Fluorinated compounds, such as perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), have been widely used in various industrial and consumer products due to their unique properties, including resistance to grease, oil, water, and heat. Research on these compounds focuses on their environmental presence, human and animal health effects, and mechanisms of action.

  • Environmental Presence and Persistence

    • Studies have shown that PFOS, PFOA, and other related fluorinated compounds are ubiquitous in the environment, found in water, soil, and air. These compounds are highly persistent due to their chemical stability, leading to widespread environmental and wildlife exposure (Calafat et al., 2007).
  • Health Implications

    • Exposure to certain fluorinated compounds has been linked to various health issues in humans and animals, including developmental, reproductive, liver, and immune effects. The research aims to understand the toxicological profiles and mechanisms through which these compounds exert their effects.
  • Exposure and Risk Assessment

    • Analytical methods have been developed to detect and quantify fluorinated compounds in biological and environmental matrices, aiding in exposure assessment studies. These studies help in understanding the exposure routes and potential health risks associated with fluorinated compounds.
  • Mitigation and Treatment Strategies

    • Scientific research also focuses on developing strategies to remove or degrade fluorinated compounds from the environment and reduce human exposure. This includes advancements in water treatment technologies and guidelines for the safe use and disposal of products containing these compounds.

For a more specific inquiry related to "(3R,4R)-4-[(4-fluorophenyl)sulfanyl]oxolan-3-ol" and its applications in scientific research, it might be beneficial to explore databases dedicated to chemical substances and their research implications or to consult academic literature specific to chemical research and pharmacology.

References

  • Calafat, A., Wong, L., Kuklenyik, Z., Reidy, J., & Needham, L. (2007). Polyfluoroalkyl Chemicals in the U.S. Population: Data from the National Health and Nutrition Examination Survey (NHANES) 2003–2004 and Comparisons with NHANES 1999–2000. Environmental Health Perspectives, 115, 1596-1602. Link to source.

Properties

IUPAC Name

(3R,4R)-4-(4-fluorophenyl)sulfanyloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2S/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-10,12H,5-6H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOWOTNIWAPPAF-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)SC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)SC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-4-[(4-fluorophenyl)sulfanyl]oxolan-3-ol
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(3R,4R)-4-[(4-fluorophenyl)sulfanyl]oxolan-3-ol
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(3R,4R)-4-[(4-fluorophenyl)sulfanyl]oxolan-3-ol
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(3R,4R)-4-[(4-fluorophenyl)sulfanyl]oxolan-3-ol
Reactant of Route 5
(3R,4R)-4-[(4-fluorophenyl)sulfanyl]oxolan-3-ol
Reactant of Route 6
(3R,4R)-4-[(4-fluorophenyl)sulfanyl]oxolan-3-ol

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